molecular formula C23H23N5O2S B5012862 N-(3-{[3-(dimethylamino)phenyl]amino}-2-quinoxalinyl)-4-methylbenzenesulfonamide

N-(3-{[3-(dimethylamino)phenyl]amino}-2-quinoxalinyl)-4-methylbenzenesulfonamide

Cat. No. B5012862
M. Wt: 433.5 g/mol
InChI Key: CRDKUCVCVRFPAD-UHFFFAOYSA-N
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Description

The compound “N-(3-{[3-(dimethylamino)phenyl]amino}-2-quinoxalinyl)-4-methylbenzenesulfonamide” is a complex organic molecule. It contains a quinoxalinyl group, a phenyl group with a dimethylamino substituent, and a sulfonamide group attached to a methylbenzene. These groups are common in many pharmaceuticals and could suggest potential biological activity .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups in space. The presence of the aromatic rings in the phenyl and quinoxalinyl groups could lead to pi-pi stacking interactions. The dimethylamino group could participate in hydrogen bonding or dipole-dipole interactions .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The amine could act as a base or nucleophile, the sulfonamide could potentially be hydrolyzed, and the aromatic rings could undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties would be influenced by the functional groups present. The compound is likely to be solid at room temperature, with a relatively high melting point due to the presence of the aromatic rings. The dimethylamino group could make the compound basic, and it may be soluble in polar solvents due to the presence of polar functional groups .

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. The presence of the sulfonamide group could suggest activity as a carbonic anhydrase inhibitor, while the aromatic rings could interact with various biological receptors through pi stacking .

Safety and Hazards

As with any chemical compound, handling should be done with appropriate safety precautions. The compound could potentially be irritating or harmful if ingested, inhaled, or in contact with skin. Specific safety data would depend on experimental testing .

Future Directions

Future research could involve further exploration of the biological activity of this compound, potentially through in vitro and in vivo testing. Additionally, modifications could be made to the structure to enhance activity or reduce potential toxicity .

properties

IUPAC Name

N-[3-[3-(dimethylamino)anilino]quinoxalin-2-yl]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O2S/c1-16-11-13-19(14-12-16)31(29,30)27-23-22(25-20-9-4-5-10-21(20)26-23)24-17-7-6-8-18(15-17)28(2)3/h4-15H,1-3H3,(H,24,25)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRDKUCVCVRFPAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=CC(=CC=C4)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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